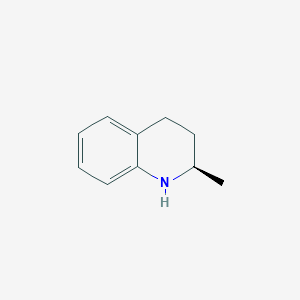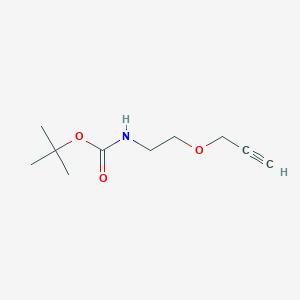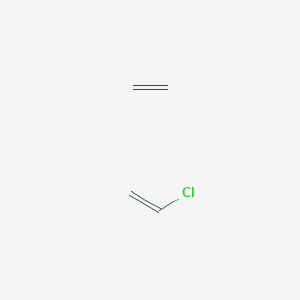
Chloroethene;ethene
Overview
Description
Chloroethene, also known as vinyl chloride, is a colorless gas with a slightly sweet odor. It is an organochloride with the chemical formula C₂H₃Cl. This compound is primarily used in the production of polyvinyl chloride (PVC), a versatile plastic used in various applications such as pipes, cables, and packaging materials .
Scientific Research Applications
Mechanism of Action
Target of Action
Chlorinated Polyethylene (CPE) is a high-performance, high-density polymer material. Its primary targets are the molecular structures it interacts with, particularly those involving carbon and hydrogen . The chlorination process introduces chlorine atoms into the polyethylene chain, altering its properties and making it more versatile for various applications .
Biochemical Pathways
Microbial biodegradation of polyethylene, a process that involves various abiotic and biotic factors, has been observed . The exact pathways and mechanisms remain unclear and are a subject of ongoing research .
Pharmacokinetics
The rate of chlorination and the distribution and content of substituted chlorine atoms along the cpe’s chains can influence its physical properties and behavior .
Result of Action
The result of the chlorination process is a more flexible and versatile material. As more chlorine atoms are substituted on the polyethylene chain, the crystalline fraction of it gradually reduces, converting it to a softer and more flexible product . At low chlorine content, the CPE product is still hard. Above 10% of chlorination, the elasticity and flexibility of the product begin to increase progressively, and at 35–40% chlorination, the reaction product becomes a thermoplastic elastomer .
Action Environment
Environmental factors can significantly influence the action and stability of CPE. For instance, UV irradiation can cause fragmentation of the polymer, increasing its surface area and mobility . Moreover, the presence of microplastics in the environment can have long-term negative effects on ecosystems . Therefore, proper management and disposal of CPE and other plastics are crucial to minimize their environmental impact.
Safety and Hazards
During the manufacturing process, exposure to chlorine gas can be hazardous, necessitating the implementation of safety measures and protective equipment for workers . Similarly, while CPE is considered non-toxic and safe for use in many consumer products, it can release toxic fumes if burned, emphasizing the need for proper disposal methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroethene is typically produced through the hydrochlorination of ethene. The reaction involves the addition of hydrogen chloride to ethene, resulting in the formation of chloroethene: [ \text{CH}_2=\text{CH}_2 + \text{HCl} \rightarrow \text{CH}_2=\text{CHCl} ] This reaction is carried out under controlled conditions to ensure the efficient production of chloroethene .
Industrial Production Methods
In industrial settings, chloroethene is produced using two main processes: direct chlorination and oxychlorination. In direct chlorination, ethene reacts with chlorine in the liquid phase, using excess chloroethene as a solvent. Oxychlorination involves the reaction of ethene with hydrogen chloride and oxygen, producing chloroethene and water as by-products .
Chemical Reactions Analysis
Types of Reactions
Chloroethene undergoes various chemical reactions, including:
Addition Reactions: Chloroethene can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Polymerization: Chloroethene can polymerize to form polyvinyl chloride (PVC) through a free radical addition reaction.
Common Reagents and Conditions
Common reagents used in the reactions of chloroethene include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride), and peroxides (for polymerization). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products
The major products formed from the reactions of chloroethene include 1,2-dichloroethane, polyvinyl chloride (PVC), and various halogenated derivatives depending on the specific reagents used .
Comparison with Similar Compounds
Chloroethene can be compared with other similar compounds, such as:
Ethene (Ethylene): Ethene is the simplest alkene with the formula C₂H₄.
Chloroethane (Ethyl Chloride): Chloroethane has the formula C₂H₅Cl and is used as a refrigerant and in the production of tetraethyllead.
Dichloroethene: This compound has two chlorine atoms attached to the ethene molecule.
Chloroethene is unique due to its widespread use in the production of polyvinyl chloride (PVC), making it a crucial compound in the chemical industry .
Properties
IUPAC Name |
chloroethene;ethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl.C2H4/c1-2-3;1-2/h2H,1H2;1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNPJFAKZHQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-78-9, 72379-05-6, 107285-75-6 | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethylene-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethene, chloro-, polymer with ethene, chlorinated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72379-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethene, chloro-, polymer with ethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107285-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
90.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CPE enhance the properties of other materials when blended?
A2: CPE demonstrates compatibility with various polymers, making it a versatile blending agent. For instance, blending CPE with nylon 6 significantly increases its impact strength, more than tripling it with a 10% CPE incorporation. [] This improvement comes with the retention of tensile and flexural modulus and strength, particularly with CPE containing 36-42% chlorine. []
Q2: Can CPE improve the toughness of PVC?
A3: Yes, research shows that CPE-cg-HEA, a chlorinated polyethylene grafted with poly(2-hydroxy ethyl acrylate), effectively enhances the toughness of polyvinyl chloride (PVC) blends. [] This graft copolymer leads to improvements in tensile strength, elongation at break, and impact strength compared to unmodified CPE. [] For example, PVC blends with 5 phr CPE-cg-HEA exhibited a 17.9% increase in tensile strength and a 30% increase in notched impact strength compared to PVC/CPE blends. []
Q3: How does CPE interact with natural rubber in industrial applications?
A4: CPE, particularly chlorosulfonated polyethylene (CSM), blends effectively with natural rubber (SMR 20 CV) and chlorinated natural rubber (Pergut S 40). [] These blends exhibit specific curing characteristics influenced by temperature and blend ratio. [] Notably, the scorch time, a crucial parameter in rubber processing, decreases with increasing SMR 20 CV and Pergut S 40 content. []
Q4: What is the structural difference between polyethylene and chlorinated polyethylene?
A4: Chlorinated polyethylene is derived from polyethylene through the substitution of some hydrogen atoms in the polyethylene backbone with chlorine atoms. This chlorination process significantly alters the properties of the material, influencing its flexibility, compatibility with other materials, and flame retardancy.
Q5: How is CPE used to mitigate water damage in power cables?
A6: CPE plays a crucial role in underjacket moisture barrier sheathed medium-voltage power cables. [] Its compatibility with polyethylene, polyvinyl chloride, and other materials makes it suitable for use as a jacketing material. [] This application leverages CPE's water resistance to prevent moisture ingress, enhancing the cable's lifespan and reliability. []
Q6: What are the environmental concerns associated with CPE?
A7: While CPE offers valuable functionalities, its presence as microplastic particles raises environmental concerns. Studies have detected CPE microplastics in various environments, including deep-sea sediments [] and even in the feces of pregnant women. [] These findings underscore the widespread distribution and potential risks associated with CPE microplastics, highlighting the need for further research into their long-term impacts.
Q7: Are there any strategies to manage CPE waste responsibly?
A7: Given the persistence of CPE in the environment, proper waste management is crucial. While specific recycling methods for CPE might vary, exploring options like mechanical recycling or advanced recycling technologies like pyrolysis could offer potential solutions. Additionally, promoting the development and use of bio-based and biodegradable alternatives to CPE could contribute to a more sustainable approach in the long run.
Q8: What analytical techniques are employed to study CPE?
A9: Researchers utilize various analytical techniques to characterize and quantify CPE in different matrices. Fourier transform infrared spectroscopy (FTIR) imaging is particularly valuable, allowing for the identification and quantification of different microplastic polymers, including CPE, in environmental samples like sediments and organisms. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


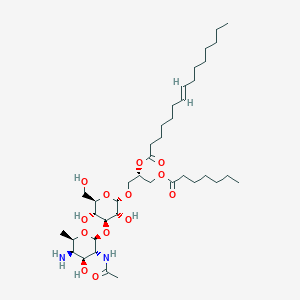
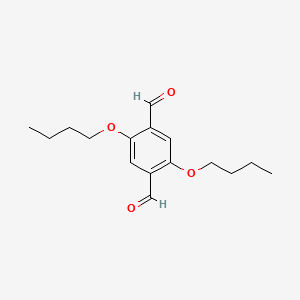

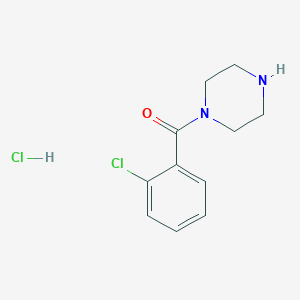
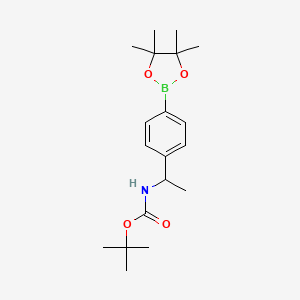

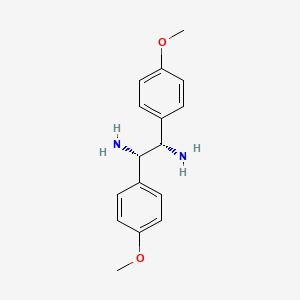
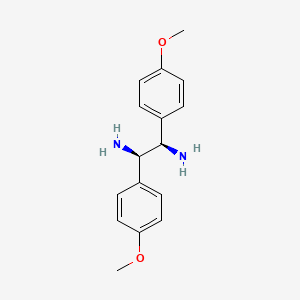
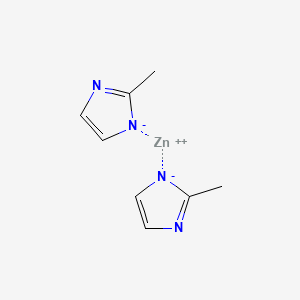

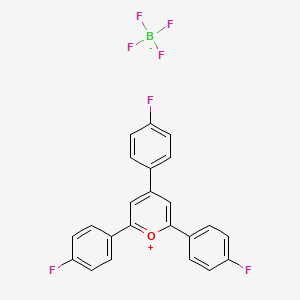
![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)
